2,2,4-Trimethylnonane

Vue d'ensemble

Description

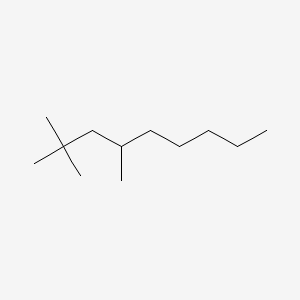

2,2,4-Trimethylnonane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of a chain of carbon atoms with branches of other carbon atoms attached. This compound is part of the larger family of hydrocarbons and is known for its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethylnonane typically involves the alkylation of smaller alkanes. One common method is the catalytic hydrogenation of alkenes or alkynes in the presence of a metal catalyst such as palladium or platinum. The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process .

Industrial Production Methods: Industrially, this compound can be produced through the catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, usually at high temperatures. The resulting mixture is then separated and purified to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2,4-Trimethylnonane primarily undergoes reactions typical of alkanes, such as:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.

Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups of atoms, such as halogens.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). These reactions typically occur under acidic or basic conditions.

Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or heat to initiate the reaction.

Major Products:

Oxidation: The major products can include alcohols, aldehydes, and carboxylic acids, depending on the extent of oxidation.

Substitution: The major products are typically halogenated alkanes, such as chloroalkanes or bromoalkanes.

Applications De Recherche Scientifique

2,2,4-Trimethylnonane has several applications in scientific research:

Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties.

Biology: Its derivatives are studied for their potential biological activities and interactions with biological systems.

Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.

Mécanisme D'action

The mechanism of action of 2,2,4-Trimethylnonane involves its interaction with various molecular targets. As a hydrocarbon, it primarily affects the lipid bilayers of cell membranes, altering their fluidity and permeability. This can influence the function of membrane-bound proteins and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

2,2,4-Trimethylpentane:

2,2,4-Trimethylhexane: Another branched alkane with similar chemical behavior but a shorter carbon chain.

Uniqueness: 2,2,4-Trimethylnonane is unique due to its specific branching pattern and longer carbon chain compared to its similar compounds. This gives it distinct physical and chemical properties, such as boiling point and reactivity, making it valuable for specific industrial and research applications .

Activité Biologique

2,2,4-Trimethylnonane (C₁₂H₂₆) is a branched-chain alkane that has garnered attention due to its potential biological activities. This compound is primarily studied for its properties in various applications, including as a solvent and in fuel formulations. However, emerging research indicates that it may possess significant biological activities, including antimicrobial and antioxidant properties.

This compound is characterized by its branched structure, which influences its physical and chemical properties. Its molecular formula is C₁₂H₂₆, and it has a molecular weight of 170.34 g/mol. The structure contributes to its volatility and hydrophobic nature, making it relevant in studies related to environmental impact and biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains. A study utilizing the agar well diffusion method demonstrated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific bacterial strains tested included:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition |

| Klebsiella pneumoniae | Inhibition |

| Salmonella typhimurium | Inhibition |

| Bacillus subtilis | Inhibition |

These findings suggest potential applications in developing antimicrobial agents or preservatives in food and pharmaceuticals .

Antioxidant Properties

The antioxidant activity of this compound has also been evaluated using various assays. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay revealed that the compound possesses significant antioxidant capabilities. The IC50 value obtained was comparable to standard antioxidants like Vitamin C, indicating its potential utility in preventing oxidative stress-related diseases .

Study on Environmental Impact

A study focusing on volatile organic compounds (VOCs) highlighted the role of this compound in atmospheric chemistry. It was found to contribute to the formation of secondary organic aerosols (SOAs), which can have implications for air quality and human health. The study emphasized the importance of understanding the biological effects of such compounds in environmental contexts .

Research on Cytotoxic Effects

In addition to its antimicrobial and antioxidant activities, research has explored the cytotoxic effects of this compound on human cell lines. Preliminary results indicated a dose-dependent cytotoxicity where higher concentrations resulted in decreased cell viability. This raises concerns about its safety profile when used in consumer products or industrial applications .

Propriétés

IUPAC Name |

2,2,4-trimethylnonane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-6-7-8-9-11(2)10-12(3,4)5/h11H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYAICGYFLHBIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601678 | |

| Record name | 2,2,4-Trimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62184-50-3 | |

| Record name | 2,2,4-Trimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.